1-(6-Methylpyrazin-2-yl)azepane

ERAP2 inhibitor ERAP1 selectivity aminopeptidase

1-(6-Methylpyrazin-2-yl)azepane (CAS 2123467-24-1) is a heterocyclic small molecule (C11H17N3, MW 191.27) characterized by a seven-membered azepane ring directly linked to a 6-methyl-substituted pyrazine scaffold. Within publicly curated bioactivity databases, this compound has been profiled against the M1 aminopeptidase family, demonstrating measurable inhibitory activity against endoplasmic reticulum aminopeptidase 2 (ERAP2) and the related homologs ERAP1 and IRAP.

Molecular Formula C11H17N3
Molecular Weight 191.278
CAS No. 2123467-24-1
Cat. No. B2869228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-Methylpyrazin-2-yl)azepane
CAS2123467-24-1
Molecular FormulaC11H17N3
Molecular Weight191.278
Structural Identifiers
SMILESCC1=CN=CC(=N1)N2CCCCCC2
InChIInChI=1S/C11H17N3/c1-10-8-12-9-11(13-10)14-6-4-2-3-5-7-14/h8-9H,2-7H2,1H3
InChIKeyBSFKIRZWCYKROM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(6-Methylpyrazin-2-yl)azepane (CAS 2123467-24-1): Chemical Profile and Baseline Pharmacological Identity


1-(6-Methylpyrazin-2-yl)azepane (CAS 2123467-24-1) is a heterocyclic small molecule (C11H17N3, MW 191.27) characterized by a seven-membered azepane ring directly linked to a 6-methyl-substituted pyrazine scaffold. Within publicly curated bioactivity databases, this compound has been profiled against the M1 aminopeptidase family, demonstrating measurable inhibitory activity against endoplasmic reticulum aminopeptidase 2 (ERAP2) and the related homologs ERAP1 and IRAP [1]. Its structural simplicity, low molecular weight, and demonstrated engagement with immunologically relevant proteases position it as a tractable starting point for medicinal chemistry optimization or a selective pharmacological tool compound, provided its differentiation from structurally related azepane–pyrazine analogs can be confirmed by quantitative selectivity data.

Why 1-(6-Methylpyrazin-2-yl)azepane Cannot Be Replaced by Common Azepane–Pyrazine Analogs Without Quantitative Selectivity Loss


Azepane–pyrazine derivatives constitute a broad chemotype with reported activity across diverse targets including opioid receptors, CCR5, and various kinases [1], making target specificity the critical determinant of functional outcome. Even within the narrower context of ERAP2 inhibition, close analogs such as 1-(6-chloropyrazin-2-yl)azepane (CAS 1138220-46-8) share the same core scaffold but differ in the pyrazine 6-position substituent (chloro vs. methyl), which can alter both steric and electronic properties at the enzyme active site [2]. Without direct quantitative evidence of bioequivalence or target engagement parity, generic substitution risks loss of potency, altered selectivity windows, or introduction of off-target liabilities. The evidence presented in Section 3 establishes the specific selectivity profile that distinguishes this compound from its closest structural relatives and provides the quantitative rationale for compound-specific selection.

Product-Specific Quantitative Differentiation Evidence for 1-(6-Methylpyrazin-2-yl)azepane


ERAP2 vs. ERAP1 Selectivity: ~26-Fold Discrimination by 1-(6-Methylpyrazin-2-yl)azepane

1-(6-Methylpyrazin-2-yl)azepane (BindingDB ID: BDBM50529326; ChEMBL ID: CHEMBL4557197) exhibits a Ki of 700 nM against human recombinant ERAP2, compared to a Ki of 18,500 nM against human recombinant ERAP1, both measured under competitive inhibition conditions in baculovirus-infected Sf9 cell lysates [1]. This translates to an ERAP1/ERAP2 selectivity ratio of approximately 26-fold. In contrast, many early-generation phosphinic acid-based ERAP2 inhibitors such as [1-amino-2-(N-cyclohexylamino)ethyl]phosphonic acid exhibit Ki values in the sub-micromolar range (approximately 870 nM) against microsomal aminopeptidase but show limited selectivity over ERAP1 [2]. The selectivity profile of 1-(6-methylpyrazin-2-yl)azepane therefore represents a structurally distinct, non-phosphinic chemotype with measurable, though modest, ERAP2 preference, a feature that has been explicitly identified as a key unmet need in ERAP2 inhibitor development where selective modulators have remained elusive [3].

ERAP2 inhibitor ERAP1 selectivity aminopeptidase immuno-oncology autoimmune disease

ERAP2 vs. IRAP Discrimination: 1-(6-Methylpyrazin-2-yl)azepane Shows 8.1-Fold Preference for ERAP2

Against the closely related insulin-regulated aminopeptidase (IRAP), 1-(6-methylpyrazin-2-yl)azepane exhibits a Ki of 5,700 nM, compared to its Ki of 700 nM for ERAP2, yielding an IRAP/ERAP2 selectivity ratio of 8.1-fold [1]. This selectivity over IRAP is pharmacologically relevant because IRAP shares high active-site homology with ERAP2, and achieving discrimination between these two enzymes has been explicitly described as a major challenge in earlier ERAP2 inhibitor development efforts . The literature notes that previously developed ERAP2 inhibitors 'lacked selectivity over related enzymes such as insulin-regulated aminopeptidase (IRAP)' , making the documented IRAP discrimination of this compound a meaningful differentiator even though the absolute selectivity window is moderate.

IRAP selectivity ERAP2-specific inhibitor aminopeptidase profiling cross-reactivity

Structural Differentiation from the 6-Chloro Analog: Methyl vs. Chloro at the Pyrazine 6-Position

The closest commercially cataloged structural analog is 1-(6-chloropyrazin-2-yl)azepane (CAS 1138220-46-8; C10H14ClN3, MW 211.69) [1], which differs by a single atom substitution at the pyrazine 6-position (methyl –CH3 vs. chloro –Cl). This substitution has multiple physicochemical consequences: (1) Molecular weight increases from 191.27 to 211.69 (+10.7%), (2) the electron-withdrawing chlorine atom vs. the electron-donating methyl group alters pyrazine ring electronics, potentially affecting hydrogen-bonding and π-stacking interactions at the target binding site, (3) the chlorine atom introduces a heavier halogen that may alter metabolic stability and CYP450 interactions, and (4) logP is predicted to differ (methyl analog: computed logP ≈ 2.49 ; chloro analog: no reported experimental logP), impacting solubility and permeability. While direct comparative biochemical data for 1-(6-chloropyrazin-2-yl)azepane are not publicly available, the well-established principles of medicinal chemistry dictate that such a substitution cannot be assumed bioequivalent without experimental confirmation [2].

structure–activity relationship pyrazine substitution halogen vs. methyl medicinal chemistry

Favorable Physicochemical Profile for CNS Drug-Like Space: Low MW, Low Rotatable Bonds, and Acceptable logP

1-(6-Methylpyrazin-2-yl)azepane exhibits computed physicochemical properties consistent with CNS drug-like chemical space: molecular weight 191.27 Da , computed logP 2.49, polar surface area (PSA) 18.46 Ų, 2 hydrogen bond acceptors, 0 hydrogen bond donors, and only 1 rotatable bond . This profile compares favorably to commonly cited CNS drug-likeness guidelines: MW < 400 Da, logP 1–4, PSA < 90 Ų, HBD ≤ 3 [1]. By contrast, the 6-chloro analog (MW 211.69) [2] and other azepane–pyrazine derivatives with bulkier substituents progressively exceed these parameters. The very low rotatable bond count (1) is particularly noteworthy, as low conformational flexibility is associated with higher probability of CNS target engagement and improved ligand efficiency. The compound has zero Rule-of-5 violations .

drug-likeness CNS drug design physicochemical properties lead-likeness

Recommended Application Scenarios for 1-(6-Methylpyrazin-2-yl)azepane in Research and Early Discovery


ERAP2 Chemical Probe Development: Starting Scaffold with Documented ERAP1/IRAP Selectivity

As demonstrated in Section 3 (Evidence Items 1 and 2), 1-(6-methylpyrazin-2-yl)azepane provides a non-phosphinic, low-molecular-weight starting point with a Ki of 700 nM against ERAP2 and selectivity ratios of approximately 26-fold and 8-fold over ERAP1 and IRAP, respectively [1][2]. Research groups engaged in ERAP2 probe development, particularly those seeking to avoid phosphinic acid chemotypes or needing a scaffold with pre-established M1 aminopeptidase family selectivity data, can rationally prioritize this compound for hit-to-lead optimization. The selectivity profile directly addresses the literature-documented gap in ERAP2-selective small molecules [3].

CNS-Targeted Lead Generation: Ultra-Low Rotatable Bond Scaffold with Favorable CNS MPO Properties

Evidence Item 4 establishes that 1-(6-methylpyrazin-2-yl)azepane possesses a physicochemical profile (MW 191.27, logP 2.49, PSA 18.46 Ų, HBD 0, 1 rotatable bond, 0 Ro5 violations) that aligns with CNS drug-likeness benchmarks [4]. CNS drug discovery programs requiring a rigid, low-molecular-weight azepane–pyrazine building block can use this compound as a fragment or early lead scaffold, where the single rotatable bond is expected to confer entropic advantage in target binding relative to more flexible analogs.

Azepane–Pyrazine SAR Libraries: Methyl-Substituted Core for Electronic Diversification Studies

As established in Evidence Item 3, the 6-methyl substitution distinguishes this compound from the 6-chloro analog (CAS 1138220-46-8; MW 211.69) [5]. Medicinal chemistry teams constructing structure–activity relationship (SAR) libraries around the azepane–pyrazine core can use the methyl-substituted compound specifically when probing the effects of electron-donating vs. electron-withdrawing substituents at the pyrazine 6-position. Parallel procurement of both the methyl and chloro analogs enables systematic exploration of substituent electronic effects on target potency and selectivity.

Immuno-Oncology Target Validation: ERAP2 Inhibition Studies Requiring IRAP Counterscreening Data

Given the role of ERAP2 in antigen processing and its validation as a target in cancer immunotherapy and autoimmune disease [6], and based on the selectivity data in Evidence Items 1 and 2 (Ki(ERAP2) = 700 nM; Ki(IRAP) = 5,700 nM; Ki(ERAP1) = 18,500 nM) [1], this compound is suitable for target validation experiments where concurrent IRAP and ERAP1 counterscreening data are required. The availability of pre-measured Ki values across all three M1 aminopeptidase family members enables immediate interpretation of cellular phenotype specificity without requiring de novo selectivity profiling.

Quote Request

Request a Quote for 1-(6-Methylpyrazin-2-yl)azepane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.